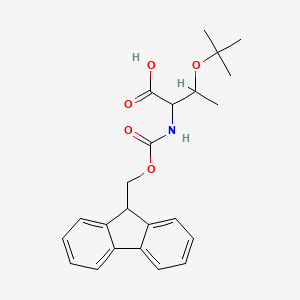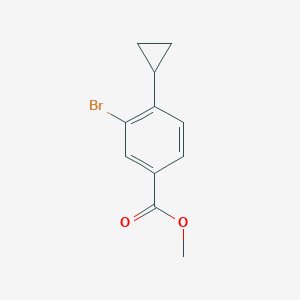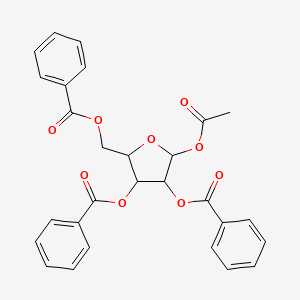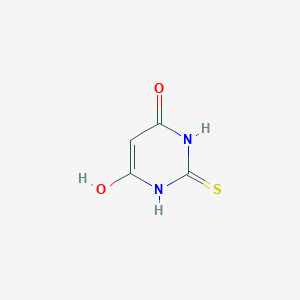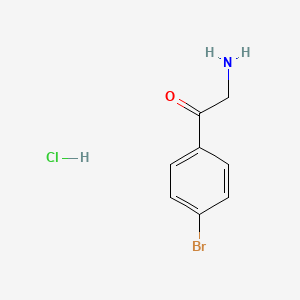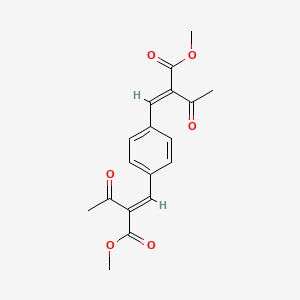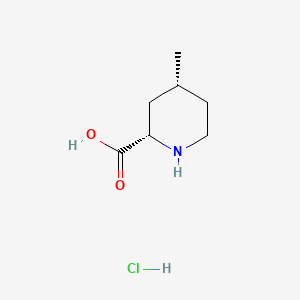
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound This compound is notable for its unique structure, which includes iron coordinated with cyclopentadienyl and phosphanyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: The cyclopentadienyl ligand is prepared by deprotonating cyclopentadiene using a strong base such as sodium hydride.
Coordination to Iron: The cyclopentadienyl anion is then reacted with an iron(II) salt, such as iron(II) chloride, to form the iron-cyclopentadienyl complex.
Introduction of Phosphanyl Ligands: The dicyclohexylphosphanyl ligands are introduced through a ligand exchange reaction, where the iron-cyclopentadienyl complex is treated with dicyclohexylphosphanyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using phosphine ligands and appropriate bases.
Major Products
Oxidation: Oxidized iron complexes with higher oxidation states.
Reduction: Reduced iron complexes with lower oxidation states.
Substitution: New complexes with different ligands coordinated to the iron center.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential in creating new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: Research is ongoing to explore its potential as a drug delivery agent due to its ability to coordinate with various ligands.
Biological Probes: It is used in the development of probes for studying biological systems.
Industry
Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Electronics: Its unique properties make it a candidate for use in electronic devices and sensors.
Mechanism of Action
The compound exerts its effects through coordination chemistry, where the iron center interacts with various ligands. The molecular targets include substrates in catalytic reactions, where the iron center facilitates the transformation of the substrate. The pathways involved include electron transfer and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands: These compounds have similar structures but different phosphanyl ligands, affecting their reactivity and applications.
Other transition metal cyclopentadienyl complexes: Compounds with metals such as ruthenium or cobalt coordinated with cyclopentadienyl ligands.
Uniqueness
Ligand Structure: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands gives this compound unique reactivity and stability.
Properties
Molecular Formula |
C43H63FeNP2 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI Key |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


